![molecular formula C24H32ClN3O4 B4776247 4-(4-butoxybenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4776247.png)
4-(4-butoxybenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
4-(4-butoxybenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound is commonly referred to as 'Compound X' in literature and has been studied for its therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. This inhibition leads to the suppression of cancer cell growth, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes such as cell proliferation, apoptosis, and inflammation. Additionally, it has been shown to have neuroprotective effects and can cross the blood-brain barrier. These effects make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Compound X in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various diseases. However, the limitations include its high cost and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Compound X. These include:
1. Further studies to understand its mechanism of action and potential therapeutic applications in various diseases.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the pharmacokinetics and pharmacodynamics of Compound X in vivo.
4. Exploration of the potential side effects and toxicity of Compound X.
5. Development of novel derivatives and analogs of Compound X with improved therapeutic properties.
Conclusion:
Compound X is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Compound X has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Compound X has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-[(4-butoxyphenyl)methyl]-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O4/c1-4-5-14-32-19-8-6-18(7-9-19)17-27-10-12-28(13-11-27)24(29)26-21-15-20(25)22(30-2)16-23(21)31-3/h6-9,15-16H,4-5,10-14,17H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWPZBPYNFOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butoxybenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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